N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]benzamide can be achieved through various synthetic pathways. One common method involves the reaction of 4,6-difluorobenzo[d]thiazole with 2-phenoxybenzoic acid and pyridin-3-ylmethylamine under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]benzamide has been explored for various scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects . Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]benzamide can be compared with other benzothiazole derivatives such as:
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide: This compound has similar structural features but differs in its substituents, leading to variations in its biological activities.
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide: Another related compound with distinct substituents, which may result in different pharmacological properties.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F2N3O2S/c27-18-13-21(28)24-23(14-18)34-26(30-24)31(16-17-7-6-12-29-15-17)25(32)20-10-4-5-11-22(20)33-19-8-2-1-3-9-19/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRJSEBVULXLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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